molecular formula C18H18N2O B5569046 1-(4-tert-butylbenzoyl)-1H-benzimidazole

1-(4-tert-butylbenzoyl)-1H-benzimidazole

Cat. No.: B5569046
M. Wt: 278.3 g/mol
InChI Key: MOFXSQAHVIJTAK-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-1H-benzimidazole, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBB is a photoinitiator that has been used in various applications such as polymerization, printing, and biomedical research.

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-tert-butylbenzoyl)-1H-benzimidazole plays a role in the synthesis of complex molecular structures, such as trisubstituted imidazoles and benzimidazole derivatives with specific functional groups. These compounds are used to mimic amino acids or to produce molecules with high antioxidant activity, showcasing the chemical's utility in creating biologically active compounds with potential therapeutic applications.

  • Synthesis of trisubstituted imidazoles for amino acid mimetics: The chemical is involved in the palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, leading to optically active amino acid mimetics with a C-terminal imidazole (Zaman, Kitamura, & Abell, 2005).
  • Production of benzimidazole derivatives with antioxidant properties: A series of new 2-substituted-1H-benzimidazoles based on 4-hydroxybenzaldehydes was synthesized, revealing structural features responsible for high antioxidant activity. Among these, derivatives with phenol fragments containing isobornyl and tert-butyl groups showed the greatest ability to protect against oxidative stress (Dvornikova et al., 2019).

Pharmacological Applications

This compound and its derivatives demonstrate significant pharmacological potential, including anticancer and antimicrobial properties. These findings suggest its utility in developing metallopharmaceutical agents:

  • Anticancer and antimicrobial properties: Research on palladium, gold, and silver N-heterocyclic carbene complexes, including derivatives of this compound, shows potent anticancer activity against human tumor cells and significant antimicrobial properties. This highlights the compound's potential in cancer treatment and infection control (Ray et al., 2007).

Materials Science Applications

The unique chemical properties of this compound derivatives also find applications in materials science, particularly in the development of polymers with low dielectric constants and high organosolubility:

  • Development of novel polyimides: New polyimides containing tert-butyl side groups synthesized from this compound derivatives exhibit low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for electronic applications (Chern & Tsai, 2008).

Properties

IUPAC Name

benzimidazol-1-yl-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-18(2,3)14-10-8-13(9-11-14)17(21)20-12-19-15-6-4-5-7-16(15)20/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFXSQAHVIJTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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